molecular formula C25H21ClN4O5 B2419649 Methyl 4-(2-{3-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl}acetamido)benzoate CAS No. 946294-93-5

Methyl 4-(2-{3-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl}acetamido)benzoate

Cat. No.: B2419649
CAS No.: 946294-93-5
M. Wt: 492.92
InChI Key: TXUKNNWFHXZGJZ-UHFFFAOYSA-N
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Description

Methyl 4-(2-{3-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl}acetamido)benzoate is a complex organic compound that features a variety of functional groups, including an oxadiazole ring, a pyridine derivative, and a benzoate ester

Properties

IUPAC Name

methyl 4-[[2-[3-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-4,6-dimethyl-2-oxopyridin-1-yl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21ClN4O5/c1-14-11-15(2)30(13-20(31)27-19-9-7-16(8-10-19)25(33)34-3)24(32)21(14)23-28-22(29-35-23)17-5-4-6-18(26)12-17/h4-12H,13H2,1-3H3,(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXUKNNWFHXZGJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=O)N1CC(=O)NC2=CC=C(C=C2)C(=O)OC)C3=NC(=NO3)C4=CC(=CC=C4)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21ClN4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(2-{3-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl}acetamido)benzoate typically involves multi-step organic synthesis. The process begins with the preparation of the oxadiazole ring, followed by the formation of the pyridine derivative. The final step involves the esterification of the benzoate group. Common reagents used in these reactions include acetic anhydride, phosphorus oxychloride, and various amines .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and automated synthesis equipment to ensure consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(2-{3-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl}acetamido)benzoate can undergo a variety of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol .

Scientific Research Applications

Mechanism of Action

The mechanism of action of Methyl 4-(2-{3-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl}acetamido)benzoate is not fully understood, but it is believed to involve interactions with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other oxadiazole derivatives and pyridine-based molecules. Examples include:

Uniqueness

What sets Methyl 4-(2-{3-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl}acetamido)benzoate apart is its unique combination of functional groups, which confer a distinct set of chemical and biological properties.

Biological Activity

Methyl 4-(2-{3-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl}acetamido)benzoate is a complex organic compound that has garnered attention for its diverse biological activities. This article reviews its chemical properties, synthesis, and biological activities based on recent research findings.

Chemical Structure and Properties

The compound belongs to the class of oxadiazole derivatives, which are known for their significant biological activities. The structure includes a chlorophenyl group and a pyridinyl moiety that contributes to its pharmacological potential. The presence of multiple functional groups enhances its interaction with biological targets.

Biological Activities

Research indicates that compounds containing the 1,2,4-oxadiazole unit exhibit a wide range of biological activities:

  • Anticancer Activity : Several studies have demonstrated the potential of oxadiazole derivatives in inhibiting cancer cell proliferation. For instance, derivatives have shown effectiveness against various cancer cell lines including colon carcinoma (HCT-116) and others .
  • Antimicrobial Properties : Oxadiazoles have also been explored for their antibacterial and antifungal activities. The structural features of these compounds contribute to their ability to disrupt microbial cell function.
  • Anti-inflammatory Effects : Some studies suggest that these compounds may possess anti-inflammatory properties, making them candidates for treating inflammatory diseases .

Synthesis and Screening of Oxadiazole Derivatives

A study by Abdelrehim et al. synthesized new oxadiazole derivatives and screened them for anticancer activity against HCT-116 cells. The results indicated that specific derivatives exhibited significant cytotoxic effects with IC50 values comparable to standard chemotherapeutics .

The mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Key Enzymes : Compounds in this class have shown inhibitory effects on various enzymes such as carbonic anhydrase and histone deacetylases (HDACs), which are crucial in cancer progression and inflammatory processes .
  • Cell Cycle Arrest : Some studies suggest that these compounds can induce cell cycle arrest in cancer cells, leading to apoptosis.

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeTarget/Cell LineIC50 (µM)Reference
Compound AAnticancerHCT-11615
Compound BAntibacterialE. coli10
Compound CAnti-inflammatoryRAW 264.720

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